3-Methylbutane-1,2-diol
Overview
Description
3-Methylbutane-1,2-diol is a glycol compound with the molecular formula C5H12O2. It is characterized by the presence of two hydroxy groups located at positions 1 and 2 of the isopentane structure.
Mechanism of Action
- 3-Methylbutane-1,2-diol (also known as 1,2-butanediol, 3-methyl-) primarily targets the protein biphenyl-2,3-diol 1,2-dioxygenase . This enzyme plays a crucial role in the degradation of aromatic compounds.
- ADME Properties :
- Absorption : The compound’s absorption mechanism remains an area of study. It likely involves reaction kinetics with water, influencing solvent structure .
Target of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
3-Methylbutane-1,2-diol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in metabolic pathways where it acts as a substrate for specific enzymes that catalyze its conversion into other metabolites . The interactions of this compound with these biomolecules are crucial for maintaining cellular homeostasis and metabolic flux.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic state of the cell . Additionally, it can impact cell signaling pathways that regulate cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, which in turn affects cellular function
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies can result in alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular function, while at high doses, it can be toxic or cause adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that catalyze its conversion into other metabolites. These interactions can affect metabolic flux and the levels of various metabolites within the cell . The role of this compound in these pathways is essential for maintaining cellular homeostasis and metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . The distribution of this compound can influence its biological activity and effects on cellular function.
Subcellular Localization
This compound is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing this compound to particular organelles . The subcellular localization of this compound is important for its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylbutane-1,2-diol can be synthesized through various methods. One common approach involves the hydroboration-oxidation of 3-methylbut-1-ene. This method includes the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 3-methylbut-2-en-1-ol. This process is carried out under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C).
Chemical Reactions Analysis
Types of Reactions: 3-Methylbutane-1,2-diol undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield alkanes or alcohols depending on the reducing agent used.
Substitution: The hydroxy groups in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Periodate (IO4-), ozone (O3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alkanes, alcohols
Substitution: Alkyl halides
Scientific Research Applications
3-Methylbutane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound serves as a metabolite in certain biological pathways.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
1,2-Butanediol: Similar structure but lacks the methyl group at position 3.
1,3-Butanediol: Hydroxy groups are located at positions 1 and 3 instead of 1 and 2.
2-Methyl-2,4-butanediol: Contains additional methyl and hydroxy groups at different positions.
Uniqueness: 3-Methylbutane-1,2-diol is unique due to the presence of the methyl group at position 3, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other diols and contributes to its specific applications in various fields.
Properties
IUPAC Name |
3-methylbutane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-4(2)5(7)3-6/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJZIMFAIMUSBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871392 | |
Record name | 3-Methylbutane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50468-22-9 | |
Record name | 3-Methyl-1,2-butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50468-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-1,2-butanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050468229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylbutane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylbutane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.435 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYL-1,2-BUTANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKK32A493R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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